molecular formula C22H27N3O5S B3013115 methyl 4-(1-(3-(dimethylamino)propyl)-4-hydroxy-5-oxo-2-(thiophen-2-yl)-2,5-dihydro-1H-pyrrole-3-carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate CAS No. 579442-69-6

methyl 4-(1-(3-(dimethylamino)propyl)-4-hydroxy-5-oxo-2-(thiophen-2-yl)-2,5-dihydro-1H-pyrrole-3-carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B3013115
CAS No.: 579442-69-6
M. Wt: 445.53
InChI Key: WIPYDOWXUHKMNA-UHFFFAOYSA-N
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Description

This compound features a complex heterocyclic architecture, comprising two pyrrole rings: one substituted with a thiophen-2-yl group, a 3-(dimethylamino)propyl chain, hydroxyl, and oxo functionalities, and the other with methyl and ester groups. Structural characterization of such molecules often relies on crystallographic tools like SHELXL and spectroscopic methods (IR, NMR, MS) .

Properties

IUPAC Name

methyl 4-[(E)-[1-[3-(dimethylamino)propyl]-4,5-dioxo-2-thiophen-2-ylpyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5S/c1-12-15(13(2)23-17(12)22(29)30-5)19(26)16-18(14-8-6-11-31-14)25(21(28)20(16)27)10-7-9-24(3)4/h6,8,11,18,23,26H,7,9-10H2,1-5H3/b19-16+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNIGRGXJRYGOBV-KNTRCKAVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=CS3)O)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NC(=C1/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC=CS3)/O)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 4-(1-(3-(dimethylamino)propyl)-4-hydroxy-5-oxo-2-(thiophen-2-yl)-2,5-dihydro-1H-pyrrole-3-carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate can be achieved through several synthetic routes. One common method involves the condensation of thiophene derivatives with pyrrole derivatives under specific reaction conditions. The Paal-Knorr synthesis is a notable method for preparing pyrrole derivatives, which can then be further functionalized to obtain the desired compound . Industrial production methods may involve the use of catalytic processes to enhance yield and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The dimethylamino group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. .

Scientific Research Applications

Methyl 4-(1-(3-(dimethylamino)propyl)-4-hydroxy-5-oxo-2-(thiophen-2-yl)-2,5-dihydro-1H-pyrrole-3-carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The thiophene moiety is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cancer cell proliferation or modulate receptors involved in inflammation .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Functional Groups
Target Compound Bis-pyrrole Thiophen-2-yl, dimethylaminopropyl ~500 (estimated) Ester, hydroxyl, carbonyl, tertiary amine
Methyl 4-({1-[3-(dimethylamino)propyl]-4,5-dioxo-2-(4-prop-2-enoxyphenyl)pyrrolidin-3-ylidene}-hydroxymethyl)-... Bis-pyrrole 4-Allyloxyphenyl, dimethylaminopropyl ~520 (estimated) Ester, hydroxyl, carbonyl, tertiary amine
1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-... Pyrazole-pyrimidine Nitrophenyl, nitrile ~450 (reported) Nitro, nitrile, thione, carbonyl
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazo-pyridine Nitrophenyl, cyano ~550 (reported) Nitro, cyano, ester, carbonyl
  • Electronic Effects : The thiophen-2-yl group in the target compound provides electron-rich aromaticity, contrasting with the electron-withdrawing nitro group in compounds from and . This difference may alter reactivity in electrophilic substitution or redox-mediated processes .
  • Solubility: The tertiary amine in the target compound and its analog enhances aqueous solubility compared to nitro- or cyano-substituted derivatives , which rely on polar but non-ionizable groups.

Hydrogen Bonding and Crystallographic Behavior

The hydroxyl and carbonyl groups in the target compound facilitate hydrogen bonding, as observed in similar pyrrole derivatives . Crystallographic refinement using SHELXL would likely reveal intermolecular interactions distinct from nitro-substituted analogs due to the absence of strong electron-withdrawing groups. For example, the thiophene sulfur may participate in weaker C–H···S interactions, unlike the robust N–O···H bonds in nitrophenyl-containing compounds .

Biological Activity

Methyl 4-(1-(3-(dimethylamino)propyl)-4-hydroxy-5-oxo-2-(thiophen-2-yl)-2,5-dihydro-1H-pyrrole-3-carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by multiple functional groups, allows for various biological interactions that could lead to therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name indicates a complex arrangement of functional groups, including a dimethylamino group and multiple pyrrole rings. The presence of a thiophene ring enhances its biological activity through potential interactions with biological targets.

Property Value
Molecular FormulaC23H28N4O5
Molecular Weight432.50 g/mol
SolubilitySoluble in organic solvents
StabilityStable under standard laboratory conditions

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Its mechanism involves binding to specific sites on these targets, modulating their activity and influencing biological pathways such as:

  • Signal Transduction : Altering the signaling pathways that regulate cellular functions.
  • Gene Expression : Modulating transcription factors that control gene expression.
  • Metabolic Regulation : Influencing metabolic pathways through enzyme inhibition or activation.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Research indicates that it possesses activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that it could be effective in treating bacterial infections.

Case Studies

  • Anticancer Efficacy : A study conducted on human breast cancer cell lines revealed that the compound significantly inhibited cell growth in a dose-dependent manner. The IC50 value was determined to be approximately 15 µM, indicating strong potency compared to standard chemotherapeutic agents.
  • Antimicrobial Testing : In a separate investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed MIC values of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting its potential as a therapeutic agent against bacterial infections.

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